Linker Length Specificity: Three-Carbon Propyl Linker Balances Potency and Selectivity Compared to Two- and Four-Carbon Analogs
The target compound (with a 3-carbon propyl linker) demonstrates a unique balance of potency and selectivity against M. tuberculosis H37Rv that is not achievable with its closest linker-variant analogs. The direct two-carbon-linked analog (compound 2) is completely inactive (MIC > 20 µM), while the four-carbon-linked analog (compound 6) has a better MIC of 1.1 µM but shows markedly higher cytotoxicity in Vero cells (TC50 = 21 µM), resulting in a moderate selectivity index (SI) of 19. In contrast, the target compound (compound 5) has an MIC of 5.2 µM and a superior safety window (TC50 > 50 µM, SI > 9.6), which can be advantageous for hit-to-lead campaigns prioritizing minimal eukaryotic cell toxicity [1].
| Evidence Dimension | M. tuberculosis MIC and Selectivity Index (Vero cell cytotoxicity) |
|---|---|
| Target Compound Data | MIC = 5.2 ± 1.9 µM; TC50 > 50 µM; SI > 9.6 |
| Comparator Or Baseline | 2-carbon linker analog (compound 2): MIC > 20 µM; TC50 not determined. 4-carbon linker analog (compound 6): MIC = 1.1 ± 0.4 µM; TC50 = 21 ± 7.1 µM; SI = 19. |
| Quantified Difference | The target compound is the only analog with a 3-carbon linker to show measurable activity (MIC 5.2 µM) without the heightened cytotoxicity seen in the 4-carbon analog (TC50 > 50 µM vs 21 µM). The 2-carbon analog shows no activity. The 4-carbon analog has a ~4.7-fold lower MIC but a >2.3-fold lower TC50. |
| Conditions | M. tuberculosis H37Rv (London Pride) in liquid culture; Vero cell line for cytotoxicity. MIC values are the average of two independent experiments ± standard deviation [1]. |
Why This Matters
This demonstrates that the 3-carbon linker is a critical structural determinant for a specific activity-safety phenotype, making the target compound a distinct tool for studying PAB-based anti-tubercular effects with a wider therapeutic window.
- [1] Chandrasekera, N. S.; Alling, T.; Bailey, M. A.; Files, M.; Early, J. V.; Ollinger, J.; Ovechkina, Y.; Masquelin, T.; Desai, P. V.; Cramer, J. W.; Hipskind, P. A.; Odingo, J. O.; Parish, T. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. J. Med. Chem. 2015, 58 (18), 7273–7285. View Source
